SEB Domain 144-153 acetate

Description

Staphylococcal Enterotoxin B as a Prototype Superantigen

SEB is one of the most extensively studied superantigens, serving as a model for understanding their unique immunological properties. wisc.edu

Unlike conventional antigens that activate a very small fraction (0.0001–0.001%) of the body's T-cells, superantigens can stimulate up to 20% of the entire T-cell population. wikipedia.org This widespread and non-specific activation leads to a massive release of cytokines, powerful signaling molecules that orchestrate the immune response. wikipedia.org This "cytokine storm" is responsible for the severe symptoms associated with superantigen-mediated illnesses. nih.gov The ability of superantigens to bypass the normal, highly specific antigen presentation pathway makes them formidable players in microbial pathogenesis. wikipedia.organnualreviews.org

SEB's potent T-cell activating property stems from its unique ability to cross-link T-cell receptors (TCRs) and Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs). frontiersin.orgnih.govmdpi.com This cross-linking bypasses the need for conventional antigen processing and presentation. wikipedia.organnualreviews.org SEB binds to the Vβ region of the TCR and the outer surface of the MHC class II molecule, effectively bridging the two and triggering a powerful activation signal. annualreviews.orgmdpi.com This interaction leads to polyclonal T-cell proliferation and the massive cytokine release characteristic of superantigen exposure. nih.govwikipedia.org Recent studies have also highlighted the role of the costimulatory receptor CD28 in SEB-mediated T-cell hyperactivation. frontiersin.orgpnas.orgfrontiersin.org

Overview of SEB Functional Domains

The SEB protein is comprised of two main domains, an N-terminal and a C-terminal domain, which are characterized by a β-grasp motif. wikipedia.orguniprot.org The crystal structure of SEB reveals that these domains are folded into a compact, ellipsoidal shape. mdpi.comnih.gov Various regions within these domains are responsible for the toxin's biological activities, including binding to MHC class II molecules and the TCR. mdpi.comnih.gov

A specific peptide sequence within SEB, corresponding to amino acid residues 144-153, has been identified as a functionally significant region. Research has shown that a synthetic peptide of this domain, "SEB Domain 144-153," can inhibit the transcytosis of several staphylococcal enterotoxins, including SEA, SEE, and TSST-1. anaspec.comtargetmol.combiorbyt.com This suggests that this particular domain plays a crucial role in the transport of these toxins across epithelial barriers. The acetate (B1210297) form of this peptide is often used in research settings.

Properties

Molecular Formula |

C52H94N14O19 |

|---|---|

Molecular Weight |

1219.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C50H90N14O17.C2H4O2/c1-25(2)23-34(47(77)62-35(50(80)81)24-38(69)70)61-45(75)33(17-19-37(67)68)60-44(74)32(16-18-36(55)66)57-41(71)27(5)56-49(79)40(28(6)65)64-48(78)39(26(3)4)63-46(76)31(15-9-12-22-53)59-43(73)30(14-8-11-21-52)58-42(72)29(54)13-7-10-20-51;1-2(3)4/h25-35,39-40,65H,7-24,51-54H2,1-6H3,(H2,55,66)(H,56,79)(H,57,71)(H,58,72)(H,59,73)(H,60,74)(H,61,75)(H,62,77)(H,63,76)(H,64,78)(H,67,68)(H,69,70)(H,80,81);1H3,(H,3,4)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,39-,40-;/m0./s1 |

InChI Key |

KZCWIHYYZATKDS-JDABFKGFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.CC(=O)O |

Origin of Product |

United States |

Characterization and Derivation of Seb Domain 144 153 Acetate

Origin and Amino Acid Sequence Definition within Staphylococcal Enterotoxin B

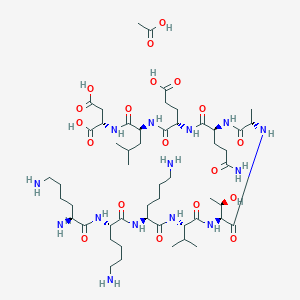

SEB Domain 144-153 acetate (B1210297) is a chemically synthesized peptide fragment derived from Staphylococcal enterotoxin B (SEB), a potent superantigen produced by the bacterium Staphylococcus aureus. This peptide has been a subject of immunological research due to its origin from a functionally significant region of the SEB protein.

Identification as a Synthetic Peptide Fragment of SEB

SEB Domain 144-153 acetate is not a naturally occurring compound but is instead a synthetic peptide. It represents a specific linear sequence of ten amino acids corresponding to residues 144-153 of the full-length Staphylococcal Enterotoxin B protein. In its research-grade form, it is often supplied as an acetate salt to improve stability and solubility. The synthetic nature of this peptide allows for its production in a purified form, free from other components of the native toxin, which is crucial for detailed immunological and biochemical studies.

The amino acid sequence of this decapeptide is Lys-Lys-Lys-Val-Thr-Ala-Gln-Glu-Leu-Asp, commonly represented by the single-letter code KKKVTAQELD.

Table 1: Amino Acid Sequence of SEB Domain 144-153

| Position | Amino Acid (Three-Letter Code) | Amino Acid (Single-Letter Code) |

|---|---|---|

| 144 | Lysine | K |

| 145 | Lysine | K |

| 146 | Lysine | K |

| 147 | Valine | V |

| 148 | Threonine | T |

| 149 | Alanine | A |

| 150 | Glutamine | Q |

| 151 | Glutamic Acid | E |

| 152 | Leucine | L |

Relationship to Conserved Regions of SEB (e.g., KKKVTAQEL sequence within 130-160)

The amino acid sequence KKKVTAQEL, which largely overlaps with the 144-153 domain, is recognized as a highly conserved region among various staphylococcal enterotoxins. nih.gov This conservation suggests a functionally important role for this sequence. Research has focused on the broader 130-160 residue region of SEB, which contains this conserved sequence, as being critical for the toxin's biological activity. nih.govnih.govdtic.mil

Studies utilizing synthetic peptides spanning the entire SEB sequence have identified the 130-160 region as one of four peptide domains capable of inhibiting SEB-induced T-cell proliferation. nih.govnih.govdtic.mil This inhibitory effect highlights the significance of this domain in the interaction between SEB and host immune cells. Furthermore, the peptide corresponding to residues 130-160 was found to inhibit the binding of radiolabeled SEB to lymphocytes. nih.govnih.govdtic.mil This suggests that the region containing the KKKVTAQEL sequence is directly involved in the binding events that lead to the superantigenic activity of SEB. The ability of antisera raised against this 130-160 peptide to neutralize SEB-induced proliferation further underscores the critical role of this conserved domain. nih.govnih.gov

Methods of Peptide Synthesis and Research Grade Derivation

The production of this compound for research purposes relies on established methods of chemical peptide synthesis, followed by rigorous purification to achieve high purity.

The most common method for synthesizing peptides like SEB Domain 144-153 is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process begins with the C-terminal amino acid of the desired peptide being anchored to the resin. The synthesis then proceeds by sequentially adding the subsequent amino acids, with each addition involving a coupling and a deprotection step. Protecting groups are used to prevent unwanted side reactions at the reactive side chains of the amino acids.

Once the entire peptide chain has been assembled on the solid support, it is cleaved from the resin and the side-chain protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). This results in a crude peptide product that contains the desired peptide along with various impurities, such as truncated or deletion sequences.

To obtain research-grade this compound, the crude peptide must undergo a stringent purification process. The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comlcms.czamericanpeptidesociety.org This technique separates the target peptide from impurities based on differences in their hydrophobicity. The crude peptide mixture is passed through a column packed with a nonpolar stationary phase, and a mobile phase with an increasing concentration of an organic solvent is used to elute the components. Fractions are collected and analyzed for purity.

Following purification, a counterion exchange step may be performed to replace the trifluoroacetic acid used during cleavage and purification with acetate. This is often done because TFA can be cytotoxic in some biological assays. The final purified peptide is then lyophilized to produce a stable, powdered form suitable for research applications. The purity of the final product is typically verified using analytical techniques such as mass spectrometry and analytical RP-HPLC.

Table 2: Summary of Research Grade Peptide Derivation

| Step | Description | Key Reagents/Techniques |

|---|---|---|

| Synthesis | Stepwise addition of amino acids on a solid support. | Solid-Phase Peptide Synthesis (SPPS), Protecting Groups (e.g., Fmoc, Boc) |

| Cleavage | Removal of the peptide from the resin and deprotection of side chains. | Trifluoroacetic Acid (TFA) |

| Purification | Separation of the target peptide from impurities. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Counterion Exchange | Replacement of TFA with acetate. | Acetic acid solutions |

| Final Product | Lyophilized, high-purity peptide. | Lyophilization (Freeze-drying) |

Molecular Mechanisms of Action of Seb Domain 144 153 Acetate

Modulation of Staphylococcal Enterotoxin Transcytosis

A critical step in the pathogenesis of staphylococcal enterotoxins is their ability to cross epithelial linings, such as the intestinal mucosa, to enter the bloodstream and trigger systemic effects. nih.gov This process, known as transcytosis, allows the toxins to reach immune cells and exert their potent activity.

SEB Domain 144-153 acetate (B1210297) has demonstrated a broad inhibitory capacity, blocking not only the transcytosis of SEB but also that of other structurally similar yet distinct staphylococcal toxins. targetmol.com Studies have shown that peptides derived from this conserved region are effective at preventing the transport of multiple superantigens across epithelial cell monolayers. nih.govnovoprolabs.com This includes Staphylococcal Enterotoxin A (SEA), Staphylococcal Enterotoxin E (SEE), and Toxic Shock Syndrome Toxin-1 (TSST-1), highlighting the peptide's potential as a broad-spectrum antagonist against this family of toxins. nih.govnovoprolabs.com

| Toxin | Observation |

| Staphylococcal Enterotoxin A (SEA) | Transcytosis inhibited by peptides from the conserved 150-161 region. nih.gov |

| Staphylococcal Enterotoxin E (SEE) | Transcytosis inhibited by peptides containing the conserved sequence. novoprolabs.com |

| Toxic Shock Syndrome Toxin-1 (TSST-1) | Transcytosis across human colonic cell monolayers is stopped by the peptide. nih.govnovoprolabs.com |

The mechanism by which SEB Domain 144-153 acetate inhibits toxin transport is believed to be one of competitive inhibition. Research has identified a highly conserved region within staphylococcal enterotoxins, specifically encompassing residues 152-161, as a "transcytosis epitope." novoprolabs.com This domain, which significantly overlaps with the 144-153 sequence, is crucial for the toxin's ability to move across epithelial cells.

The proposed pathway involves the synthetic peptide mimicking this native epitope. By doing so, the peptide likely competes with the full-length toxin for binding to an as-yet-unidentified receptor or component on the surface of epithelial cells that is necessary for initiating transcytosis. In experimental models using epithelial cell monolayers, synthetic peptides from this region were shown to reduce the movement of SEB by as much as 85%. novoprolabs.com This finding is further supported by evidence that antibodies generated specifically against this peptide sequence can also effectively recognize the native SEB toxin and block its transcytosis. novoprolabs.com

Immunomodulatory Activities and T-Cell Responses

The defining characteristic of SEB and related toxins is their function as superantigens, which bypass normal antigen processing and directly cross-link Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells with specific Vβ regions of the T-cell receptor (TCR). tandfonline.commdpi.com This leads to the hyperactivation of a large fraction of T-cells, massive cytokine release, and potentially lethal toxic shock.

This compound and related peptides are capable of inhibiting the profound lymphocyte proliferation induced by SEB. This effect is achieved by interrupting the signaling cascade that drives T-cell activation. Research using a stabilized peptide variant of the SEB 150-161 domain demonstrated a significant inhibition of SEB-mediated production of key pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). plos.org As IL-2 is the primary cytokine responsible for driving T-cell proliferation, its suppression by the peptide directly curtails the massive expansion of lymphocyte populations that characterizes the response to superantigens.

By inhibiting T-cell proliferation and the associated cytokine storm, peptides from this domain can neutralize the ultimate and most severe immunological effect of SEB: lethal toxic shock. nih.govmdpi.com Studies in mouse models have shown that conserved peptides corresponding to residues 150-161 of SEB could prevent lethal shock induced by SEB, SEA, and TSST-1 when administered shortly after the toxin. mdpi.com However, it is noteworthy that a subsequent study reported these peptides to be ineffective inhibitors of SEB's effects both in vitro and in vivo, indicating a degree of complexity and the need for further investigation into their therapeutic potential. mdpi.com

The immunomodulatory action of the SEB 144-153 domain appears to operate through a novel mechanism that does not involve blocking the primary binding sites of the superantigen to MHC class II or the TCR. mdpi.com Instead, research points towards the blockade of a critical co-stimulatory signal. T-cell activation requires a secondary signal, most commonly delivered through the interaction of the CD28 receptor on T-cells with B7 molecules on antigen-presenting cells. researchgate.netpnas.org

Intensive investigation has revealed that the superantigen domain containing the conserved β-strand(8)/hinge/α-helix(4) motif (which includes the 150-161 region) directly binds to the homodimer interface of the CD28 receptor. plos.orgpnas.org This interaction is essential for inducing the high levels of inflammatory cytokines that lead to toxic shock. plos.org The SEB Domain 144-153 peptide, by mimicking this region, is thought to function as an antagonist that physically occupies the binding site on the CD28 dimer interface. plos.org This blockade prevents the native toxin from engaging this crucial co-stimulatory receptor, thereby selectively inhibiting the Th1 inflammatory response without affecting the primary TCR or MHC interactions. plos.orgpnas.org

| Research Area | Key Findings and Proposed Mechanisms |

| Inhibition of Lymphocyte Proliferation | Peptide inhibits the production of key T-cell growth factors, notably Interleukin-2 (IL-2), thus preventing the massive proliferation of T-cells induced by the superantigen. plos.org |

| Neutralization of Lethal Effects | In some studies, peptides from this region prevented lethal toxic shock in animal models challenged with SEB, SEA, or TSST-1, though conflicting results exist. nih.govmdpi.com |

| Co-stimulatory Signal Blockade | The peptide is proposed to bind directly to the homodimer interface of the CD28 co-stimulatory receptor on T-cells, competitively blocking the full toxin from binding and delivering a critical activation signal. plos.orgpnas.org |

Compound Names Mentioned

| Abbreviation | Full Name |

| SEA | Staphylococcal Enterotoxin A |

| SEB | Staphylococcal Enterotoxin B |

| SEE | Staphylococcal Enterotoxin E |

| TSST-1 | Toxic Shock Syndrome Toxin-1 |

Molecular Interactions and Structural Correlations

Interaction with SEB and Other Superantigens

Staphylococcal enterotoxins (SEs) are a family of potent bacterial proteins that act as superantigens, leading to excessive T-cell activation and potentially life-threatening conditions like toxic shock syndrome. nih.govfrontiersin.org They achieve this by cross-linking the Major Histocompatibility Complex (MHC) class II on antigen-presenting cells (APCs) with the T-cell receptor (TCR) on T-cells, bypassing the need for conventional antigen processing. nih.govfrontiersin.org

The formation of the ternary complex involving the superantigen, MHC class II, and TCR is the pivotal event in superantigen-mediated T-cell activation. embopress.orgresearchgate.net Research indicates that the SEB Domain 144-153 peptide can inhibit the transcytosis of several staphylococcal enterotoxins, including SEA, SEE, and Toxic shock syndrome toxin-1 (TSST-1). anaspec.comtargetmol.combiorbyt.com This suggests that the peptide may interfere with the transport of these toxins across epithelial barriers, which is a crucial step in their pathogenesis. frontiersin.org Furthermore, a peptide from a conserved region of SEB (residues 150-161) has been suggested to potentially block co-stimulatory signaling necessary for T-cell activation. nih.gov By interfering with these initial stages, the peptide could indirectly impact the formation of the superantigen-receptor complex.

Interactions with Immune Cell Receptors and Signaling Pathways

The interaction of superantigens with immune cells triggers a cascade of signaling events, leading to massive cytokine release. frontiersin.org The modulatory effects of SEB Domain 144-153 are being investigated in this context.

Superantigens like SEB typically bind to the outer surface of the MHC class II molecule, outside the conventional peptide-binding groove. nih.govfrontiersin.org SEB, for instance, interacts primarily with the α-chain of HLA-DR1. nih.govmdpi.com While there is no direct evidence that the SEB 144-153 peptide itself binds to MHC class II, its inhibitory effect on the action of various superantigens suggests an indirect modulatory role. anaspec.comtargetmol.combiorbyt.com It is hypothesized that this peptide might interfere with the initial binding of the intact superantigen to the APC surface or disrupt the stability of the SEB-MHC class II complex. Recent studies have highlighted that SEB's inflammatory activity can be independent of MHC class II binding, instead relying on interactions with TCR, CD28, and B7 molecules. uniroma1.ituniroma1.it

Superantigens activate a large fraction of the T-cell population by binding to specific variable regions of the TCR β-chain (Vβ). nih.govfrontiersin.org The interaction between SEB and the TCR is of relatively low affinity but is critical for initiating the signaling cascade. embopress.org Computational modeling and functional studies have shown that SEB can bind bivalently to both the TCR and the co-stimulatory receptor CD28, even in the absence of APCs, to trigger inflammatory signals. frontiersin.org The region of SEB (residues 150-161) that is in close proximity to the 144-153 domain is predicted to be in contact with the CD28 homodimer. frontiersin.org Although direct binding studies of the 144-153 peptide to the TCR have not been reported, its potential to interfere with co-stimulatory signaling, as suggested for the overlapping 150-161 peptide, indicates an indirect mechanism for modulating TCR-mediated activation. nih.gov

The cross-linking of MHC class II and TCR by superantigens activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, leading to the activation of transcription factors like NF-κB. frontiersin.org This results in the massive production of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ, which are hallmarks of superantigen-induced toxic shock. nih.govmdpi.comwindows.net

Interactive Data Table: Key Molecular Interactions of SEB and Related Peptides

| Interacting Molecule | Binding Partner(s) | Key Residues/Domains of SEB Involved | Functional Outcome |

| SEB (full protein) | MHC Class II (HLA-DR1 α-chain) | Distinct binding domains | Cross-linking to TCR, T-cell activation nih.govmdpi.com |

| TCR (Vβ regions) | Groove between conserved domains | T-cell activation, proliferation nih.govfrontiersin.org | |

| CD28 | Residues 150-161 (β-strand8/hinge/α-helix4) | Co-stimulation, enhanced T-cell signaling frontiersin.org | |

| SEB Domain 144-153 | Staphylococcal Enterotoxins (SEA, SEE, TSST-1) | Not fully elucidated | Inhibition of transcytosis anaspec.comtargetmol.combiorbyt.com |

| SEB Peptide 150-161 | Not fully elucidated | Conserved region | Prevents SEB, SEA, TSST-1 induced shock nih.gov |

Structural Basis for Functional Activity

The function of any peptide is intrinsically linked to its three-dimensional structure and the specific amino acid residues that constitute its sequence. For SEB Domain 144-153 acetate (B1210297), its activity is based on how its structure allows it to interact with or block the binding of the parent toxin to host cell receptors.

Conformational Analysis of the Peptide Domain

Specific conformational analyses of the isolated SEB Domain 144-153 acetate peptide are not extensively detailed in published literature. However, its structure can be inferred from the crystal structure of the full-length Staphylococcal enterotoxin B (SEB) protein from which it is derived.

The parent SEB protein is a single-chain molecule composed of two main domains: an N-terminal β-barrel (also known as an oligonucleotide/oligosaccharide-binding or OB-fold) and a C-terminal β-grasp fold. frontiersin.orgnih.gov These domains are separated by a shallow groove. nih.gov Structural studies of SEB reveal that it possesses a highly conserved conformation with a mix of β-sheet and α-helix structures. nih.govnih.govresearchgate.net

More specifically, research has identified that the region of SEB encompassing residues 150-161, which overlaps with the 144-153 domain, forms a conserved structural motif consisting of a β-strand (strand 8), a hinge region, and an α-helix (helix 4). mdpi.com This β-strand(8)/hinge/α-helix(4) domain is a compact and distinct feature on the toxin's surface. mdpi.com When part of the full protein, this domain's conformation is relatively fixed. As an isolated synthetic peptide, "this compound" would be expected to have greater conformational flexibility in a solution.

Mapping of Residues Critical for Inhibitory Functions

The inhibitory function of a peptide fragment is typically achieved by mimicking a binding site on the parent toxin, thereby competing for its receptor and blocking its activity. While initial efforts to create peptide antagonists for SEB focused on the regions known to bind the Major Histocompatibility Complex class II (MHC-II) molecule and the T-cell receptor (TCR), these were not always successful. mdpi.com

Subsequent research identified a different critical interaction. The β-strand(8)/hinge/α-helix(4) domain (residues 150-161), which overlaps with the 144-153 peptide, was found to be the binding site for the CD28 receptor on T-cells. mdpi.com The binding of superantigens to CD28 is a critical interaction required to elicit the massive and potentially lethal inflammatory cytokine response. mdpi.com Therefore, the inhibitory function of the SEB 144-153 peptide is likely related to its ability to interfere with the binding of the full SEB toxin to the CD28 receptor.

Mutational and structural analyses have pinpointed specific residues within this domain that are crucial for this interaction. The table below details the residues in the overlapping 150-161 region and their significance.

| Residue Position | Amino Acid | Inferred Role in CD28 Interaction | Supporting Evidence |

|---|---|---|---|

| 150 | Thr (T) | Part of the conserved CD28 binding domain. | Identified as part of the β-strand/hinge/α-helix domain essential for CD28 binding. mdpi.com |

| 151 | Asn (N) | Key solvent-accessible contact residue. | Identified as a solvent-accessible residue in the binding domain, suggesting a direct role in receptor contact. mdpi.com |

| 152 | Lys (K) | Part of the conserved CD28 binding domain. | Identified as part of the β-strand/hinge/α-helix domain essential for CD28 binding. mdpi.com |

| 153 | Lys (K) | Key solvent-accessible contact residue. | Identified as a solvent-accessible residue, suggesting a direct role in receptor contact. mdpi.com This residue is within the 144-153 domain. |

Preclinical Research Models and Methodologies

Animal Models for Investigating Superantigen Antagonism

While in vitro assays provide mechanistic insights, animal models are crucial for evaluating the in vivo efficacy of a potential therapeutic in a complex biological system.

Mice are commonly used to model SEB-induced toxic shock. oup.com However, standard mouse strains are significantly less sensitive to SEB than humans due to lower binding affinity of the toxin to murine MHC class II molecules. plos.orgoup.com To overcome this, several murine model systems are used:

Sensitization Models: Mice are co-administered a sensitizing agent, such as D-galactosamine or lipopolysaccharide (LPS), which renders them susceptible to lethal shock from SEB. psu.edu

"Two-Hit" Models: These models involve administering two separate doses of SEB, which can induce lethal shock without a separate sensitizing agent. nih.gov

Humanized Transgenic Models: Mice genetically engineered to express human MHC class II molecules (e.g., HLA-DR3 or HLA-DQ8) are highly sensitive to SEB and recapitulate aspects of the human response more accurately, without requiring sensitizing agents. plos.orgoup.compsu.edu

In these models, the primary endpoint is often survival. The SEB Domain 144-153 peptide, as an antagonist, has been tested for its ability to protect mice from a lethal challenge with SEB and other superantigens.

Beyond survival, detailed analysis of immunological parameters in these animal models provides critical data on the mechanism of protection. Following a challenge with SEB, with or without the peptide antagonist, a range of measurements are taken.

Key parameters include:

Cytokine and Chemokine Profiling: Blood and tissue samples are analyzed to measure the levels of key pro-inflammatory cytokines such as TNF-α, Interferon-gamma (IFN-γ), Interleukin-1 (IL-1), IL-2, and IL-6. scholaris.ca A successful antagonist is expected to significantly reduce the SEB-induced surge in these mediators.

T-Cell Population Analysis: Flow cytometry is used to analyze the expansion and subsequent deletion or anergy of specific T-cell subsets. In mice, SEB specifically targets Vβ8+ T-cells. The analysis tracks the percentage and absolute numbers of these cells in the spleen, lymph nodes, and thymus over time. psu.edu An effective antagonist would prevent the massive initial expansion and subsequent effects on the T-cell population.

Table 2: Example Immunological Parameters in a Murine Model of SEB Challenge

This table is for illustrative purposes, reflecting typical data from preclinical studies.

| Treatment Group | Serum TNF-α (pg/mL) at 6h | Splenic Vβ8+ T-Cells (%) at 48h | Outcome |

|---|---|---|---|

| Saline Control | < 50 | 8% | Normal |

| SEB Challenge | 5000 | 35% | Toxic Shock |

These comprehensive preclinical evaluations, spanning from molecular interactions in vitro to systemic effects in vivo, are essential for establishing the scientific foundation for the potential therapeutic use of compounds like SEB Domain 144-153 acetate (B1210297).

Development of Research Tools and Probes

The peptide SEB Domain 144-153 acetate serves as a critical tool in the laboratory, enabling researchers to probe the functions of Staphylococcal enterotoxin B without using the whole toxin. This synthetic peptide corresponds to a specific sequence of amino acids within the SEB protein, although some sources indicate this sequence may be located at residues 163-172. anaspec.comtargetmol.cominnopep.comlabscoop.com The acetate salt form of the peptide is commonly used in research settings.

Utilization in Antibody Production for SEB Detection and Neutralization

The development of effective countermeasures and diagnostic tools for SEB exposure relies on the production of specific antibodies. The SEB Domain 144-153 peptide has been identified as a relevant epitope for generating such antibodies. Research has demonstrated that antisera produced by immunizing with this peptide can recognize the native, intact SEB protein. novoprolabs.com This recognition is a crucial first step in the development of antibody-based detection assays.

Furthermore, these antibodies have shown functional activity. The antisera generated against the SEB Domain 144-153 peptide have been found to block the transcytosis of SEB across epithelial cell layers. novoprolabs.com This neutralizing capability underscores the peptide's potential as a component in vaccine development aimed at preventing the systemic effects of the toxin. By eliciting antibodies that target this specific functional domain, it is possible to inhibit a key pathogenic mechanism of SEB.

| Research Application | Finding | Implication |

| Antibody Specificity | Antisera raised against the SEB Domain 144-153 peptide recognize the native SEB protein. novoprolabs.com | The peptide is a viable immunogen for producing SEB-specific antibodies. |

| Neutralizing Activity | The generated antisera can block the transcytosis of SEB across epithelial barriers. novoprolabs.com | Antibodies targeting this domain can neutralize a key pathogenic function of the toxin, suggesting its value for therapeutic and prophylactic strategies. |

Application in Studies of Superantigen Domain Function

Staphylococcal enterotoxins, including SEB, are classified as superantigens due to their ability to cause excessive activation of the immune system by cross-linking T-cell receptors (TCR) and major histocompatibility complex (MHC) class II molecules. nih.govfrontiersin.orgfrontiersin.org A critical aspect of SEB's pathogenicity is its ability to cross epithelial barriers, a process known as transcytosis, allowing it to enter the bloodstream and cause systemic effects. nih.gov

The SEB Domain 144-153 peptide has been instrumental in elucidating the mechanisms of this process. Studies have shown that this highly conserved peptide sequence can inhibit the transcytosis of not only SEB but also other staphylococcal enterotoxins such as SEA, SEE, and toxic shock syndrome toxin-1 (TSST-1). anaspec.comtargetmol.cominnopep.comlabscoop.com This suggests that this domain plays a conserved and critical role in the translocation of these toxins across epithelial cell monolayers. novoprolabs.com

Experimental models using synthetic peptides like SEB Domain 144-153 have demonstrated a significant reduction in the movement of SEB across epithelial cell monolayers, with inhibition of up to 85% observed. novoprolabs.com This inhibitory effect highlights the peptide's utility as a competitive inhibitor in functional assays, allowing researchers to study the specific interactions required for transcytosis without the confounding global effects of the entire toxin.

| Experimental Model | Observation | Significance |

| In vitro Transcytosis Assay | The synthetic SEB Domain 144-153 peptide significantly inhibits the movement of SEB across epithelial cell monolayers. novoprolabs.com | Confirms the direct involvement of this specific domain in the transcytosis process. |

| Cross-toxin Inhibition | The peptide also inhibits the transcytosis of other enterotoxins like SEA, SEE, and TSST-1. anaspec.comtargetmol.cominnopep.comlabscoop.com | Indicates a conserved mechanism of epithelial translocation among different staphylococcal superantigens, making this domain a potential target for broad-spectrum inhibitors. |

Future Research Directions and Therapeutic Implications in Immunological Research

Elucidation of Novel Molecular Targets for Immunomodulation

The quest to understand how SEB Domain 144-153 acetate (B1210297) exerts its effects has led researchers to explore its molecular interactions within the host. Identifying these targets is crucial for developing novel immunomodulatory therapies.

Identification of Cellular Components Interacting with SEB Domain 144-153 Acetate

Staphylococcal enterotoxin B (SEB) is a potent superantigen that triggers a massive inflammatory response by cross-linking Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) with T-cell receptors (TCRs). frontiersin.orgwikipedia.orgoup.com This interaction leads to the activation of a large fraction of T-cells, resulting in a cytokine storm that can cause severe pathologies like toxic shock syndrome. frontiersin.orgwikipedia.orgresearchgate.net

Research has shown that SEB's effects are not solely dependent on MHC and TCR binding. The costimulatory receptor CD28 has been identified as a crucial receptor for superantigen-mediated lethal shock. plos.org Peptides that mimic the contact domains in the superantigen or CD28 can block this interaction, thereby reducing the inflammatory cytokine induction and protecting against toxic shock. plos.org Specifically, a dodecamer peptide with a sequence conserved among various superantigens has been shown to be an effective antagonist. nih.gov This peptide is believed to interfere with co-stimulatory pathways of T-cell activation. nih.gov

This compound, a peptide derived from a highly conserved region of SEB, has been shown to inhibit the transcytosis of multiple staphylococcal enterotoxins, including SEA, SEE, and TSST-1. targetmol.comlabscoop.comeurogentec.cominnopep.comanaspec.com This suggests that it may interact with cellular components involved in the transport of these toxins across epithelial barriers. frontiersin.org

Exploration of Peptide Derivatives for Enhanced Research Efficacy

To improve the therapeutic potential of SEB-derived peptides, researchers are exploring various modifications. The goal is to create derivatives with enhanced efficacy, stability, and specificity.

One approach involves designing peptide agonists with positive superantigenicity but tolerable toxicity for applications like cancer immunotherapy. mdpi.com By creating overlapping peptides from the full-length superantigen, researchers have been able to isolate regions responsible for T-cell activation. mdpi.com These peptides can then be modified to enhance their tumor-targeting capabilities while minimizing systemic toxicity. mdpi.com

Another strategy focuses on creating peptide antagonists that can block the harmful effects of superantigens. nih.govpsu.edu While some studies have questioned the in vivo efficacy of certain peptide antagonists in mouse models, the use of HLA class II transgenic mice, which better replicate human immune responses, is helping to clarify their potential. psu.edu Research into broad-spectrum inhibitory peptides that can antagonize multiple superantigens like SEA, SEB, and SEC is also underway. nih.gov

| Peptide Derivative Type | Research Goal | Example Application |

| Peptide Agonists | Enhance T-cell activation with reduced toxicity | Cancer Immunotherapy |

| Peptide Antagonists | Block superantigen-induced toxic shock | Treatment of superantigen-mediated diseases |

| Broad-Spectrum Inhibitors | Inhibit multiple types of superantigens | General anti-superantigen therapy |

Contribution to Understanding Superantigen Pathogenesis and Host Response

The study of SEB and its derivatives like this compound is providing invaluable insights into how superantigens cause disease. SEB is a major virulence factor for Staphylococcus aureus and contributes significantly to the pathogenesis of systemic infections. oup.comresearchgate.netnih.govnih.gov

SEB-induced pathogenesis is characterized by a massive release of pro-inflammatory cytokines, leading to a "cytokine storm." frontiersin.orgoup.comnih.govnih.gov This can result in severe symptoms, including fever, hypotension, and shock. frontiersin.org Mouse models, particularly those using HLA transgenic mice, have been instrumental in studying SEB-induced lethal shock and the associated host responses. frontiersin.orgnih.gov

By studying the effects of SEB and its peptide fragments, researchers can dissect the complex signaling pathways involved in superantigen-mediated immune activation. frontiersin.org This includes the roles of various cytokines, immune cells, and signaling molecules in the development of both acute toxic shock and chronic inflammatory conditions. frontiersin.org

Potential for Peptide-Based Antagonists in Experimental Immunotherapeutics

The development of peptide-based antagonists against superantigens holds significant promise for experimental immunotherapeutics. These peptides aim to block the interaction between the superantigen, MHC class II, and the TCR, thereby preventing the massive T-cell activation that underlies superantigen-mediated diseases. nih.gov

Peptides that mimic the CD28 dimer interface have been shown to be effective superantigen antagonists. plos.orgresearchgate.net These peptides can attenuate the induction of inflammatory cytokine genes and protect animals from lethal toxic shock. plos.org One such peptide, AB103, has shown promise in mouse models and has been evaluated in clinical trials for necrotizing soft-tissue infections. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.